Cinnoline-6-carboxylic acid
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Overview
Description
Cinnoline-6-carboxylic acid is an organic compound belonging to the class of heterocyclic aromatic compounds known as cinnolines. These compounds are characterized by a benzene ring fused to a pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnoline-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenylpropionic acid via intramolecular cyclization of the diazonium salt . Additionally, the Richter cinnoline synthesis involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water to give 4-hydroxycinnoline-3-carboxylic acid, which can be decarboxylated to yield cinnoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cinnoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert cinnoline derivatives into dihydrocinnolines.
Substitution: Electrophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocinnolines and related compounds.
Substitution: Halogenated and nitrated cinnoline derivatives.
Scientific Research Applications
Cinnoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
Cinnoline-6-carboxylic acid can be compared with other similar heterocyclic compounds such as quinoxalines and quinazolines. While all these compounds share a fused benzene-pyridazine structure, this compound is unique due to its specific substitution pattern and the presence of a carboxylic acid group . This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Comparison with Similar Compounds
- Quinoxalines
- Quinazolines
- Phthalazines
Biological Activity
Cinnoline-6-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, case studies, and relevant research findings.
Overview of this compound
This compound belongs to the class of heterocyclic compounds known as cinnolines, which are characterized by their bicyclic structure. The presence of the carboxylic acid group at the 6-position imparts unique chemical reactivity and biological properties that have been explored in various studies.
Pharmacological Activities
Cinnoline derivatives, including this compound, exhibit a broad spectrum of pharmacological activities:
- Antibacterial Activity : Various studies have demonstrated that cinnoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a recent study showed that certain synthesized cinnoline compounds exhibited minimum inhibitory concentrations (MIC) as low as 12.5 μg/ml against Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Cinnoline derivatives have also shown potent antifungal activities against species such as Candida and Aspergillus. Compounds derived from cinnoline were tested for antifungal efficacy, revealing significant activity, particularly against C. neoformans .
- Antitumor Activity : Research indicates that cinnoline derivatives can inhibit tumor cell growth. For example, modifications in the structure of cinnoline compounds have led to improved antiproliferative activity against various cancer cell lines, including HeLa and A549 .
- Anti-inflammatory Effects : Some cinnoline derivatives have been evaluated for their anti-inflammatory properties. Compounds with specific substituents showed promising results in inhibiting cyclooxygenase-2 (COX-2), suggesting potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound is significantly influenced by its structural features. Modifications at different positions on the cinnoline ring can enhance or diminish its pharmacological effects.
Substituent Position | Effect on Activity |
---|---|
10-Halogen | Increased DYRK1A inhibitory activity |
Hydroxyl groups | Enhanced antiproliferative activity |
Methylene spacers | Improved anti-inflammatory activity |
For instance, the introduction of halogen substituents at position 10 has been associated with enhanced selectivity and potency against specific kinases involved in neurodegenerative diseases .
Case Studies
- Antibacterial Evaluation : A study synthesized fourteen novel cinnoline derivatives and assessed their antibacterial efficacy against drug-sensitive Mycobacterium tuberculosis. The most active compound exhibited an MIC value of 12.5 μg/ml against the H37Rv strain .
- Antifungal Activity Testing : Cinnoline compounds were tested for antifungal activity against various strains, showing considerable effectiveness with the highest activity recorded against C. neoformans. The study highlighted that structural modifications could lead to enhanced antifungal properties .
- In Vivo Studies : Some cinnoline derivatives are under evaluation in clinical trials for their potential therapeutic applications in treating bacterial infections and cancer due to their promising in vitro results .
Properties
IUPAC Name |
cinnoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-1-2-8-6(5-7)3-4-10-11-8/h1-5H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXDYQDXKPOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=N2)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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